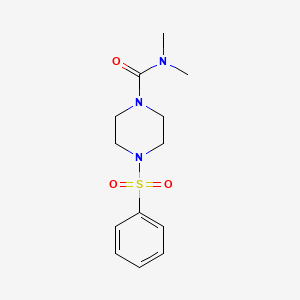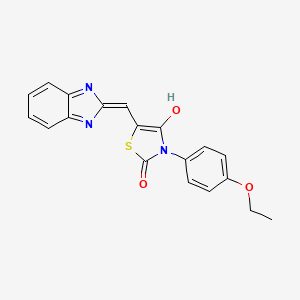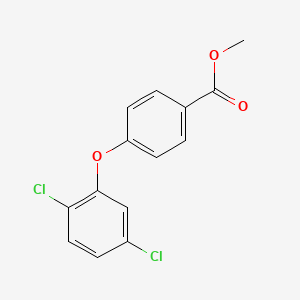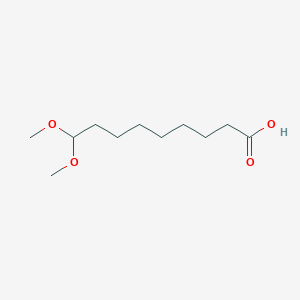
4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(bencensulfonil)-N,N-dimetilpiperazina-1-carboxamida es un compuesto orgánico que pertenece a la clase de las bencensulfonamidas. Este compuesto se caracteriza por la presencia de un grupo bencensulfonil unido a un anillo de piperazina, que está además sustituido con un grupo carboxamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(bencensulfonil)-N,N-dimetilpiperazina-1-carboxamida normalmente implica la reacción de cloruro de bencensulfonilo con N,N-dimetilpiperazina-1-carboxamida. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción se suele realizar en un disolvente orgánico, como el diclorometano, a temperatura ambiente.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(bencensulfonil)-N,N-dimetilpiperazina-1-carboxamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonil en un sulfuro.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo sulfonil puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Productos Principales
Oxidación: Derivados de sulfona.
Reducción: Derivados de sulfuro.
Sustitución: Diversos derivados bencensulfonil sustituidos.
Aplicaciones Científicas De Investigación
4-(bencensulfonil)-N,N-dimetilpiperazina-1-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para la preparación de otros derivados de sulfonamida.
Biología: Se ha investigado su potencial como inhibidor enzimático, especialmente dirigido a la anhidrasa carbónica.
Medicina: Se ha explorado su posible actividad anticancerígena y antimicrobiana.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(bencensulfonil)-N,N-dimetilpiperazina-1-carboxamida implica su interacción con dianas moleculares específicas. Por ejemplo, como inhibidor enzimático, puede unirse al sitio activo de la anhidrasa carbónica, inhibiendo así su actividad. Esta inhibición puede dar lugar a diversos efectos biológicos, como la reducción de la proliferación celular en las células cancerosas o la actividad antimicrobiana contra ciertos patógenos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido bencensulfónico: Un derivado de ácido sulfónico más simple con reactividad similar.
Cloruro de bencensulfonilo: Un intermedio reactivo utilizado en la síntesis de sulfonamidas.
4-(2-aminoetil)bencensulfonamida: Otro derivado de sulfonamida con diferentes sustituyentes.
Singularidad
4-(bencensulfonil)-N,N-dimetilpiperazina-1-carboxamida es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Su combinación de un grupo bencensulfonil con un anillo de piperazina y un grupo carboxamida lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C13H19N3O3S |
|---|---|
Peso molecular |
297.38 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-N,N-dimethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H19N3O3S/c1-14(2)13(17)15-8-10-16(11-9-15)20(18,19)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clave InChI |
BTBWFSPBOZKSMD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12124134.png)

![1-(2,5-dichloro-4-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12124143.png)
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12124153.png)
![Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-](/img/structure/B12124162.png)

![3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12124177.png)
![2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B12124183.png)
![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)
![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)

![1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B12124201.png)


